(S)-3-Amino-4,4-dimethylpyrrolidin-2-one
Description
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3S)-3-amino-4,4-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-6(2)3-8-5(9)4(6)7/h4H,3,7H2,1-2H3,(H,8,9)/t4-/m1/s1 |
InChI Key |
CDVAQEBLCVPBNY-SCSAIBSYSA-N |
Isomeric SMILES |
CC1(CNC(=O)[C@H]1N)C |
Canonical SMILES |
CC1(CNC(=O)C1N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4,4-dimethylpyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 4,4-dimethyl-2-pyrrolidinone.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts are employed.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-4,4-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones and amine derivatives, which can be further utilized in different applications.
Scientific Research Applications
(S)-3-Amino-4,4-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (S)-3-Amino-4,4-dimethylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
Structural and Functional Overview of Analogues
The following compounds are selected for comparison based on structural homology or shared biological targets:
(S)-3-Amino-4,4-dimethylpyrrolidin-2-one
- Core structure: Pyrrolidinone (lactam ring).
- Substituents: 3-amino, 4,4-dimethyl.
- Molecular weight : ~156.2 g/mol (estimated).
- Applications: Potential enzyme inhibitor (inference from structural analogs).
- Status : Discontinued due to unspecified challenges .
(S)-3-Amino-4,4-dihalocyclopent-1-enecarboxylic Acid
- Core structure : Cyclopentene with a carboxylic acid group.
- Substituents: 3-amino, 4,4-dihalo (halogen-dependent), conjugated double bond.
- Molecular weight : ~230–250 g/mol (varies with halogen).
- Applications: Selective inactivator of human ornithine aminotransferase (OAT), as patented in 2024 .
- Key advantage : Halogen atoms enhance electrophilicity, enabling covalent binding to OAT’s active site .
[(S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic Acid
Structural and Functional Comparison
Table 1: Comparative Data
Key Research Findings and Mechanistic Insights
Compound A vs. Compound B: Compound B’s dihalo substituents and conjugated system enable covalent interaction with OAT, a mechanism absent in Compound A due to its electron-donating dimethyl groups . The pyrrolidinone core of Compound A may offer better metabolic stability than Compound B’s cyclopentene-carboxylic acid, but its discontinued status implies inferior target engagement or selectivity .
Compound A vs. Compound C: Compound C’s benzyl group enhances blood-brain barrier penetration, making it suitable for CNS applications, whereas Compound A’s compact structure may limit tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
